molecular formula C18H29N3O B10903256 N,N-dicyclohexyl-1,3-dimethyl-1H-pyrazole-4-carboxamide

N,N-dicyclohexyl-1,3-dimethyl-1H-pyrazole-4-carboxamide

Cat. No.: B10903256
M. Wt: 303.4 g/mol
InChI Key: SFENYGWGIVORQV-UHFFFAOYSA-N
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Description

N~4~,N~4~-Dicyclohexyl-1,3-dimethyl-1H-pyrazole-4-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring substituted with dicyclohexyl and dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4,N~4~-dicyclohexyl-1,3-dimethyl-1H-pyrazole-4-carboxamide typically involves the reaction of 1,3-dimethyl-1H-pyrazole-4-carboxylic acid with dicyclohexylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N~4~,N~4~-dicyclohexyl-1,3-dimethyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N~4~,N~4~-dicyclohexyl-1,3-dimethyl-1H-pyrazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N4,N~4~-dicyclohexyl-1,3-dimethyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .

Properties

Molecular Formula

C18H29N3O

Molecular Weight

303.4 g/mol

IUPAC Name

N,N-dicyclohexyl-1,3-dimethylpyrazole-4-carboxamide

InChI

InChI=1S/C18H29N3O/c1-14-17(13-20(2)19-14)18(22)21(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h13,15-16H,3-12H2,1-2H3

InChI Key

SFENYGWGIVORQV-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1C(=O)N(C2CCCCC2)C3CCCCC3)C

Origin of Product

United States

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